2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a 4-methanesulfonylphenylamino group at position 2 and an acetamide-linked 2-methoxy-5-methylphenyl moiety at position 2.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-4-9-18(27-2)17(10-13)23-19(24)11-15-12-28-20(22-15)21-14-5-7-16(8-6-14)29(3,25)26/h4-10,12H,11H2,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAYERWJLZNEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound, also known as F5382-1117 or VU0643065-1, are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown Given the compound’s structure, it may interact with multiple pathways in the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects could include changes in cellular signaling, gene expression, or other cellular processes. More research is needed to understand these effects and their implications for health and disease.
Biological Activity
The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a thiazole derivative with potential therapeutic applications due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring and a methanesulfonyl group, which contribute to its solubility and reactivity. The molecular formula is , with a molecular weight of 431.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S₂ |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1040658-96-5 |
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in cellular processes. Its potential mechanisms include:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes that regulate cell proliferation and survival, impacting cancer cell growth.
- Anti-inflammatory Effects : The presence of the methanesulfonyl group may enhance its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antitumor Activity
Several studies have explored the antitumor effects of thiazole derivatives similar to this compound. For instance, compounds with similar structural features have shown promise in inhibiting tumor growth in various cancer models. A notable study demonstrated that related thiazole compounds inhibited the proliferation of malignant pleural mesothelioma cells through ERK blockade and CD44 downregulation .
Case Studies
- In Vitro Studies : Research on similar thiazole derivatives has shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies often employ assays such as MTT or cell viability assays to determine IC50 values.
- In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor size and improved survival rates compared to control groups. These findings suggest that compounds like this compound may have therapeutic potential in oncology.
Comparative Analysis
Comparative studies with structurally similar compounds highlight the unique biological activity of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | Contains both thiazole and methanesulfonamide groups | Similar reactivity but different substituents affecting biological activity |
| (4-methanesulfonylphenyl)(4-methoxy-2-methylphenyl)methanamine | Lacks the benzothiazole ring | Focused on amine functionality rather than acetamide |
Future Directions
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Investigations into:
- Molecular Target Identification : Identifying specific proteins or pathways affected by this compound will clarify its therapeutic potential.
- Clinical Trials : Conducting clinical trials will be essential to evaluate safety and efficacy in humans.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The methanesulfonyl group in the target compound may confer kinase-inhibitory or anti-inflammatory properties, akin to sulfonamide derivatives ().
- Triazole-based analogues exhibit anti-exudative activity (), suggesting the target compound could share similar efficacy if tested in inflammation models.
- Thiazolidinone derivatives () emphasize the role of heterocyclic cores in modulating receptor-specific activities.
Physicochemical and Pharmacokinetic Comparison
Critical physicochemical parameters influence bioavailability and drug-likeness:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
